molecular formula C24H26ClN3O2S B2999543 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1177922-36-9

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Cat. No.: B2999543
CAS No.: 1177922-36-9
M. Wt: 456
InChI Key: OQNNWGAFFROQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O2S and its molecular weight is 456. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)NAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds are often enzymes involved in these biological processes .

Mode of Action

The mode of action of this compound is likely related to its interaction with these target enzymes. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound can reduce the production of these molecules, leading to its anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of thromboxane, prostaglandins, and prostacyclin . These molecules play key roles in inflammation, pain, and fever, so their reduction can lead to anti-inflammatory, analgesic, and antipyretic effects .

Pharmacokinetics

The solubility and stability of thiazole derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action would be a reduction in the symptoms associated with the processes it affects. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation and associated pain .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other molecules can affect the compound’s action, as they may compete with the compound for binding to its target enzymes .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S.ClH/c1-16-9-10-20-22(13-16)30-24(25-20)27(12-11-26(2)3)23(28)19-14-17-7-5-6-8-18(17)15-21(19)29-4;/h5-10,13-15H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNNWGAFFROQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.